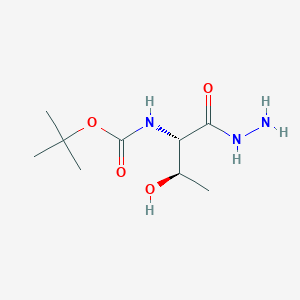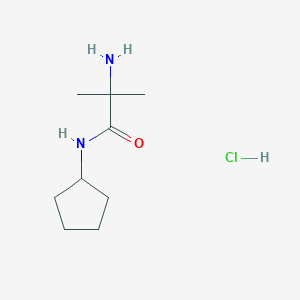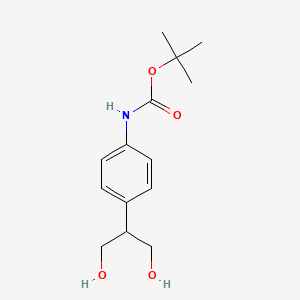
2-(4-Boc-amino-phenyl)-1,3-propanediol
説明
2-(4-Boc-amino-phenyl)-1,3-propanediol (2-BAPPD) is an organic compound used in the synthesis of various pharmaceuticals and other compounds. It is a derivative of 1,3-propanediol, which is an alcohol compound used in the synthesis of a variety of compounds. 2-BAPPD is a useful molecule for the synthesis of various compounds due to its ability to form stable bonds with other molecules. In addition, it can be used as a building block for the synthesis of complex molecules.
科学的研究の応用
Synthetic Studies and Chemical Transformations
Research has delved into the synthetic applications of compounds similar to 2-(4-Boc-amino-phenyl)-1,3-propanediol, exploring their potential in creating new chemical entities and reactions. For example, studies on the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol have led to the derivation of 1-phenyl-1-amino-2,3-propanediol, showcasing a method for obtaining amino diol compounds which are structurally related to the compound of interest (Suami, Tetsuo et al., 1956). This highlights the versatility of propanediol derivatives in synthetic organic chemistry.
Enantioselective Synthesis and Catalysis
The enantioselective synthesis and applications of chiral propanediol derivatives have been extensively studied, demonstrating their utility in producing optically active compounds. For instance, research on asymmetric synthesis from 3-phenyloxiran-2-ylmethanol to derivatives like pseudoephedrine, utilizing stereospecific exchanges of amino and alcohol functions, provides insight into the manipulation of stereochemistry for desired outcomes (Testa, M. et al., 2001).
Materials Science and Sensing Applications
In materials science, propanediol derivatives have been explored for their potential in creating new materials with unique properties. An example is the cyclic boron esterification of aryl boronic acids with dihydric alcohols, such as 1,3-propanediol, to screen organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This demonstrates the compound's role in developing advanced materials with potential applications in sensing, displays, and lighting technologies (Zhang, Kai et al., 2018).
Biotechnological and Biochemical Applications
Biotechnological applications of propanediol derivatives include their role in metabolic engineering for the production of valuable chemicals. For instance, genetically engineered microorganisms have been developed to enhance the biosynthesis of 1,3-propanediol, a compound closely related to the target molecule, from glycerol. This showcases the compound's potential in sustainable chemical production and its role in industrial biotechnology (Yang, Miaomiao et al., 2018).
特性
IUPAC Name |
tert-butyl N-[4-(1,3-dihydroxypropan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-12-6-4-10(5-7-12)11(8-16)9-17/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGLJLLZELYVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


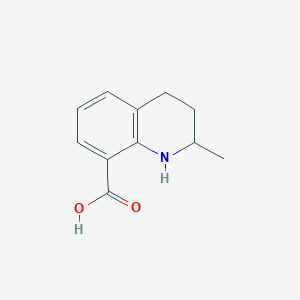
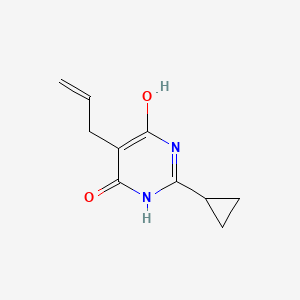
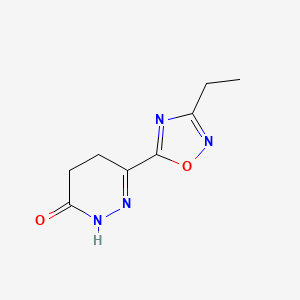
![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B1526299.png)
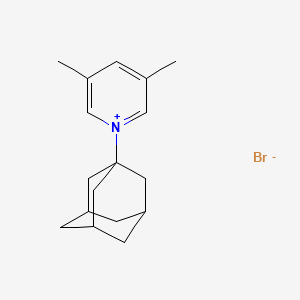
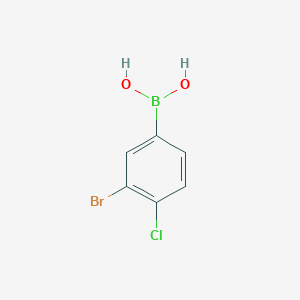
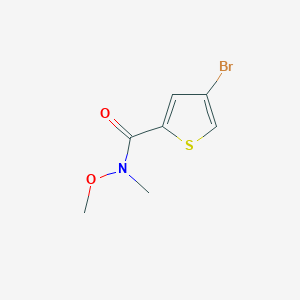


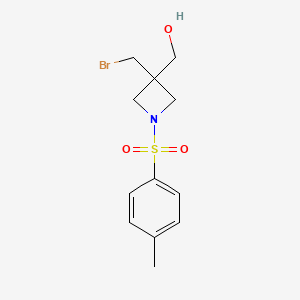
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1526309.png)

